molecular formula C25H30N2O3 B14968918 N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14968918
M. Wt: 406.5 g/mol
InChI Key: LPXOVYNEAZDDHM-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic small molecule characterized by a spirocyclic isoquinoline core fused with a cyclopentane ring. This compound features a 2-ethylphenyl substituent on the carboxamide nitrogen and a 2-methoxyethyl group on the 2' position of the spiro system. The spiro architecture introduces conformational rigidity, which may enhance target binding specificity compared to planar aromatic systems. Its synthesis likely involves cyclization strategies similar to those reported for related spiro-isoquinoline derivatives (e.g., acid-catalyzed ring closure or metal-mediated coupling) .

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-3-18-10-4-7-13-21(18)26-23(28)22-19-11-5-6-12-20(19)24(29)27(16-17-30-2)25(22)14-8-9-15-25/h4-7,10-13,22H,3,8-9,14-17H2,1-2H3,(H,26,28)

InChI Key

LPXOVYNEAZDDHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variants:

2′-Cyclohexyl-1′-oxo-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (): Substituents: Cyclohexyl at 2', carboxylic acid at 4'. Impact: The cyclohexyl group enhances lipophilicity (logP ~3.5 estimated), while the carboxylic acid improves solubility in polar solvents.

VM-7 (N-(2-Ethylphenyl)-4'-methyl-biphenyl carboxamide) (): Substituents: 2-Ethylphenyl on carboxamide, methyl on biphenyl.

2'-(2-Methoxyphenyl)-spiro[indene-isoquinoline] derivative (): Substituents: Methoxyphenyl at 2', nitrile at 3'. Impact: Methoxy groups enhance electron-donating properties, influencing π-π stacking interactions in target binding.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents (Position) Melting Point (°C) LogP* Key Functional Groups
Target Compound C₂₇H₃₁N₂O₄ 2-Ethylphenyl (N), 2-Methoxyethyl (2') Not reported ~3.8 Spiro-isoquinoline, Carboxamide
2′-Cyclohexyl-spiro derivative C₂₀H₂₃NO₃ Cyclohexyl (2'), COOH (4') Not reported ~3.5 Carboxylic acid
VM-7 C₂₄H₂₂N₂O₅ 2-Ethylphenyl (N), Methyl (4') 128–130 3.1 Biphenyl, Nitrate ester
2'-(2-Methoxyphenyl) derivative C₂₅H₁₉N₃O₂ 2-Methoxyphenyl (2'), CN (3') 162–164 4.2 Spiro-indene-isoquinoline, Nitrile

*LogP estimated via fragment-based methods.

Pharmacological and Physicochemical Properties

  • Bioavailability : The 2-methoxyethyl group in the target compound may enhance water solubility compared to purely alkyl-substituted analogues (e.g., cyclohexyl in ) while retaining membrane permeability .
  • Metabolic Stability : Ethylphenyl substituents (as in VM-7) reduce oxidative metabolism compared to methoxy groups, which are prone to demethylation .
  • Spectral Data :
    • IR : Expected C=O stretch at ~1647 cm⁻¹ (carboxamide) and ether C-O at ~1249 cm⁻¹ (methoxyethyl), aligning with VM-7’s IR profile .
    • 1H NMR : Aromatic protons in the 6.80–7.95 ppm range (similar to VM-7 ), with ethylphenyl CH₃ at ~1.30 ppm and methoxyethyl CH₃O at ~3.7 ppm.

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